molecular formula C22H26N4O2 B10992877 4-phenyl-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide

4-phenyl-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide

Cat. No.: B10992877
M. Wt: 378.5 g/mol
InChI Key: SBJFQBWJXZOYDN-UHFFFAOYSA-N
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Description

4-phenyl-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a phenyl group and a pyrrolidinylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.

    Attachment of the Pyrrolidinylcarbonyl Group: This step involves the acylation of the piperazine derivative with a pyrrolidinylcarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control would be crucial to maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidinyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-phenyl-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a candidate for drug development, particularly in the field of neuropharmacology.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting neurological disorders, given its structural similarity to known pharmacologically active molecules.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 4-phenyl-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and leading to changes in cellular signaling pathways. This interaction can result in various pharmacological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-phenylpiperazine: A simpler analog lacking the pyrrolidinylcarbonyl group.

    N-phenylpiperazine: Another analog with a different substitution pattern on the piperazine ring.

    Pyrrolidinylcarbonyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

4-phenyl-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide is unique due to the combination of the piperazine ring with both a phenyl and a pyrrolidinylcarbonyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

4-phenyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C22H26N4O2/c27-21(25-11-4-5-12-25)18-7-6-8-19(17-18)23-22(28)26-15-13-24(14-16-26)20-9-2-1-3-10-20/h1-3,6-10,17H,4-5,11-16H2,(H,23,28)

InChI Key

SBJFQBWJXZOYDN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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